molecular formula C7H4BrN B1265711 3-Bromobenzonitrile CAS No. 6952-59-6

3-Bromobenzonitrile

Cat. No. B1265711
Key on ui cas rn: 6952-59-6
M. Wt: 182.02 g/mol
InChI Key: STXAVEHFKAXGOX-UHFFFAOYSA-N
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Patent
US07087605B2

Procedure details

1.18 g (22 mmol, 2 equiv.) ammonium chloride are suspended in 40 ml of dry toluene under an argon atmosphere, and the mixture is cooled to 0° C. 11 ml (22 mmol, 2 equiv.) of a 2M solution of trimethylaluminium in hexane are added dropwise, and the reaction mixture is stirred at room temperature until no more evolution of gas is observed. After addition of 2.0 g (11 mmol, 1 equiv.) 3-bromobenzonitrile, the mixture is stirred at 80° C. bath temperature over night. It is then cooled down to 0° C. and 50 ml of methanol are added with subsequent stirring of 1 hour at room temperature. After filtration, the solid is washed with methanol for several times, the solution is evaporated to dryness in vacuo and the residue washed with methanol.
Quantity
1.18 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl-:1].[NH4+:2].C[Al](C)C.[Br:7][C:8]1[CH:9]=[C:10]([CH:13]=[CH:14][CH:15]=1)[C:11]#[N:12].CO>C1(C)C=CC=CC=1.CCCCCC>[ClH:1].[Br:7][C:8]1[CH:9]=[C:10]([C:11](=[NH:2])[NH2:12])[CH:13]=[CH:14][CH:15]=1 |f:0.1,7.8|

Inputs

Step One
Name
Quantity
1.18 g
Type
reactant
Smiles
[Cl-].[NH4+]
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Al](C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
2 g
Type
reactant
Smiles
BrC=1C=C(C#N)C=CC1
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
CO
Step Five
Name
Quantity
40 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred at room temperature until no more evolution of gas
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is stirred at 80° C. bath temperature over night
TEMPERATURE
Type
TEMPERATURE
Details
It is then cooled down to 0° C.
STIRRING
Type
STIRRING
Details
with subsequent stirring of 1 hour at room temperature
Duration
1 h
FILTRATION
Type
FILTRATION
Details
After filtration
WASH
Type
WASH
Details
the solid is washed with methanol for several times
CUSTOM
Type
CUSTOM
Details
the solution is evaporated to dryness in vacuo
WASH
Type
WASH
Details
the residue washed with methanol

Outcomes

Product
Name
Type
Smiles
Cl.BrC=1C=C(C=CC1)C(N)=N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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